molecular formula C10H9NO B8354245 3-Ethynyl-3-methyl-6-oxocyclohex-1-enecarbonitrile

3-Ethynyl-3-methyl-6-oxocyclohex-1-enecarbonitrile

Cat. No. B8354245
M. Wt: 159.18 g/mol
InChI Key: VQHKJBSWBPEJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09000188B2

Procedure details

A solution of 10 (20 mg, 0.086 mmol) in THF (0.6 mL) was degassed by gentle argon stream for 5 min. To the solution was added tetra-(n-butyl)ammonium fluoride (TBAF, 70 mg). The mixture was stirred at room temperature for 20 min. The mixture was diluted with methylene chloride/ether (1:2, 20 mL). The mixture was extracted with saturated aqueous sodium bicarbonate solution (10 mL ×3). The basic extract was acidified with 5% aqueous HCl solution. The acidic mixture was extracted with methylene chloride/ether (1:2, 10 mL ×4). The extract was washed with water (10 mL ×2), dried over MgSO4, and filtered. The filtrate was evaporated in vacuo to give a crystalline solid. The solid was purified by preparative TLC [hexanes-ethyl acetate (2.5:1)] to give MCE-3 as a crystalline solid (6.9 mg, 50%): 1H NMR (CDCl3) δ 7.39 (1H, d, J=1.8 Hz), 2.84 (1H, m), 2.62 (1H, m), 2.38 (1H, s), 2.32 (1H, m), 2.05 (1H, m), 1.55 (3H, s).
Name
10
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step Two
Name
methylene chloride ether
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Yield
50%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:11]#[C:12][Si](C)(C)C)[CH2:7][CH2:6][C:5](=[O:8])[C:4]([C:9]#[N:10])=[CH:3]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1.C(Cl)Cl.CCOCC>[C:11]([C:2]1([CH3:1])[CH2:7][CH2:6][C:5](=[O:8])[C:4]([C:9]#[N:10])=[CH:3]1)#[CH:12] |f:1.2,4.5|

Inputs

Step One
Name
10
Quantity
20 mg
Type
reactant
Smiles
CC1(C=C(C(CC1)=O)C#N)C#C[Si](C)(C)C
Name
Quantity
0.6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
70 mg
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
methylene chloride ether
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with saturated aqueous sodium bicarbonate solution (10 mL ×3)
EXTRACTION
Type
EXTRACTION
Details
The basic extract
EXTRACTION
Type
EXTRACTION
Details
The acidic mixture was extracted with methylene chloride/ether (1:2, 10 mL ×4)
WASH
Type
WASH
Details
The extract was washed with water (10 mL ×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by preparative TLC [hexanes-ethyl acetate (2.5:1)]

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(#C)C1(C=C(C(CC1)=O)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.9 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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